(E)-1-ethyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide
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Description
(E)-1-ethyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H18N4OS2 and its molecular weight is 346.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring structure have been found to exhibit anti-inflammatory properties , suggesting that this compound might interact with enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes.
Mode of Action
Based on the structure and the known activities of similar compounds, it could be hypothesized that this compound may inhibit the activity of target enzymes, such as cox, thereby reducing the production of pro-inflammatory mediators .
Biochemical Pathways
The compound may affect the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators. By inhibiting COX enzymes, the compound could potentially reduce the production of prostaglandins, which are key players in the inflammation process .
Result of Action
The potential anti-inflammatory action of this compound could result in a reduction of inflammation and associated symptoms. This could be beneficial in the treatment of various inflammatory conditions .
Biological Activity
(E)-1-ethyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, structure, and various biological activities, including anticancer, antibacterial, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N4O2S2, with a molecular weight of 390.5 g/mol. The compound contains several functional groups, including a benzo[d]thiazole ring and a pyrazole ring, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H22N4O2S2 |
Molecular Weight | 390.5 g/mol |
Purity | 95% |
1. Anticancer Activity
Recent studies indicate that compounds containing benzothiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown potent activity against various cancer cell lines, including breast cancer (MCF7) and others. In one study, a related compound demonstrated an IC50 value of 0.3 mM against MCF7 cells, suggesting strong cytotoxicity .
2. Antibacterial Activity
The antibacterial efficacy of benzothiazole derivatives has been well-documented. Compounds structurally related to this compound have shown activity against both Gram-positive and Gram-negative bacteria. For example, studies report minimum inhibitory concentrations (MICs) as low as 50 µg/mL for certain derivatives .
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's structural features suggest potential antioxidant activity. In comparative studies, similar compounds exhibited antioxidant activities comparable to vitamin C, highlighting their utility in combating oxidative damage .
The mechanisms underlying the biological activities of this compound involve various pathways:
- Anticancer Mechanism : The inhibition of key transcription factors such as NF-kB has been observed in related compounds, contributing to their anticancer effects .
- Antibacterial Mechanism : The interaction with bacterial cell membranes and inhibition of cell wall synthesis are proposed mechanisms for the antibacterial effects .
- Antioxidant Mechanism : The ability to scavenge free radicals and enhance the activity of cytoprotective enzymes like NAD(P) quinone reductase 1 has been noted in similar compounds .
Case Studies
Several case studies have demonstrated the efficacy of benzothiazole-based compounds:
- A study on imidazothiazole derivatives showed significant anticancer activity with IC50 values ranging from 0.3 mM to 1.0 mM against various cancer cell lines .
- Another study highlighted the synthesis and biological evaluation of benzothiazolyl-pyridine hybrids as antiviral agents against H5N1 and SARS-CoV-2, showcasing the versatility of benzothiazole derivatives in medicinal chemistry .
Properties
IUPAC Name |
2-ethyl-N-[3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-3-20-13(8-9-17-20)15(21)18-16-19(10-11-22-2)12-6-4-5-7-14(12)23-16/h4-9H,3,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWGCZSIWIPYBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N=C2N(C3=CC=CC=C3S2)CCSC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.